

Application Notes and Protocols: In Vitro Applications of Acetyl-Hirudin (54-65) Sulfated

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent and specific thrombin inhibitor found in the salivary glands of the medicinal leech, Hirudo medicinalis. This acetylated and sulfated dodecapeptide corresponds to amino acids 54-65 of the native hirudin sequence. The sulfation of the tyrosine residue at position 63 significantly enhances its inhibitory activity compared to its non-sulfated counterpart.

The primary mechanism of action for **Acetyl-Hirudin (54-65) sulfated** involves its high-affinity binding to the anion-binding exosite I (also known as fibrinogen-binding exosite) of thrombin. This interaction allosterically inhibits thrombin's ability to cleave fibrinogen, a critical step in the coagulation cascade, and also prevents thrombin-mediated platelet activation and aggregation. Unlike some other anticoagulants, its action is independent of antithrombin III. These properties make **Acetyl-Hirudin (54-65) sulfated** a valuable tool for in vitro research in hemostasis, thrombosis, and the development of novel antithrombotic agents.

In Vitro Applications

 Anticoagulant Activity Assessment: Evaluation of the inhibitory effect on plasma clotting times (aPTT, PT, TT).



- Anti-platelet Activity Studies: Investigation of the inhibition of thrombin-induced platelet aggregation and secretion.
- Thrombin Inhibition Assays: Characterization of the direct inhibitory effect on thrombin activity using chromogenic substrates.
- Structure-Activity Relationship Studies: Comparison with other hirudin fragments and analogs to understand the role of specific amino acid residues and post-translational modifications.
- Mechanism of Action Studies: Elucidation of the interactions between thrombin, its substrates, and inhibitors.

Data Presentation

The following tables summarize the quantitative data for the in vitro activities of sulfated hirudin fragments, including **Acetyl-Hirudin (54-65) sulfated** and its close analogs.

Table 1: Anticoagulant Activity of a Sulfated Hirudin Dodecapeptide (BG8865)

Assay	Endpoint	Value (µg/mL)
Thrombin Time (TT)	2x Prolongation of Control Clotting Time	2.2
Thrombin Time (TT)	3x Prolongation of Control Clotting Time	4.1
Activated Partial Thromboplastin Time (aPTT)	Dose-dependent increase observed.	-
Prothrombin Time (PT)	Dose-dependent increase observed.	-

Data is for a synthetic, tyrosine-sulfated dodecapeptide modeled on residues 53-64 of hirudin, which is a close analog of **Acetyl-Hirudin (54-65) sulfated**.[1]

Table 2: Inhibition of Thrombin-Induced Platelet Aggregation by a Sulfated Hirudin Dodecapeptide (BG8865)



Thrombin Concentration	IC50 for Platelet Aggregation Inhibition
0.25 U/mL	0.72 μg/mL

Data is for a synthetic, tyrosine-sulfated dodecapeptide modeled on residues 53-64 of hirudin. [1]

Experimental Protocols

Protocol 1: Determination of Anticoagulant Activity by Activated Partial Thromboplastin Time (aPTT) Assay

This protocol outlines the procedure to assess the anticoagulant effect of **Acetyl-Hirudin (54-65) sulfated** by measuring the prolongation of the aPTT in human plasma.

Materials:

- Acetyl-Hirudin (54-65) sulfated
- Pooled normal human plasma, citrated
- aPTT reagent (containing a contact activator and phospholipids)
- 25 mM Calcium Chloride (CaCl2) solution
- Coagulometer
- Calibrated pipettes
- Incubator/water bath at 37°C

Procedure:

 Preparation of Acetyl-Hirudin (54-65) Sulfated Solutions: Prepare a stock solution of Acetyl-Hirudin (54-65) sulfated in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
 Perform serial dilutions to obtain a range of working concentrations (e.g., 0.1 to 10 μg/mL).



- Assay Performance: a. Pipette 100 μL of pooled normal human plasma into a coagulometer cuvette. b. Add 10 μL of the Acetyl-Hirudin (54-65) sulfated working solution or buffer (for control) to the plasma. c. Incubate the mixture for 3 minutes at 37°C. d. Add 100 μL of prewarmed aPTT reagent to the cuvette and incubate for a further 5 minutes at 37°C. e. Initiate the clotting reaction by adding 100 μL of pre-warmed 25 mM CaCl2 solution. f. The coagulometer will automatically measure the time taken for clot formation.
- Data Analysis: a. Record the clotting time in seconds for each concentration of Acetyl-Hirudin (54-65) sulfated and the control. b. Plot the clotting time (in seconds) against the concentration of Acetyl-Hirudin (54-65) sulfated. c. The results will demonstrate a dose-dependent prolongation of the aPTT.

Protocol 2: Inhibition of Thrombin-Induced Platelet Aggregation

This protocol describes the in vitro assessment of the anti-platelet activity of **Acetyl-Hirudin (54-65) sulfated** by measuring its ability to inhibit thrombin-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

- Acetyl-Hirudin (54-65) sulfated
- Freshly prepared human platelet-rich plasma (PRP)
- Platelet-poor plasma (PPP) as a blank
- Thrombin solution (e.g., 0.25 U/mL final concentration)
- Saline or appropriate buffer
- Platelet aggregometer with stirring capabilities at 37°C
- Calibrated pipettes

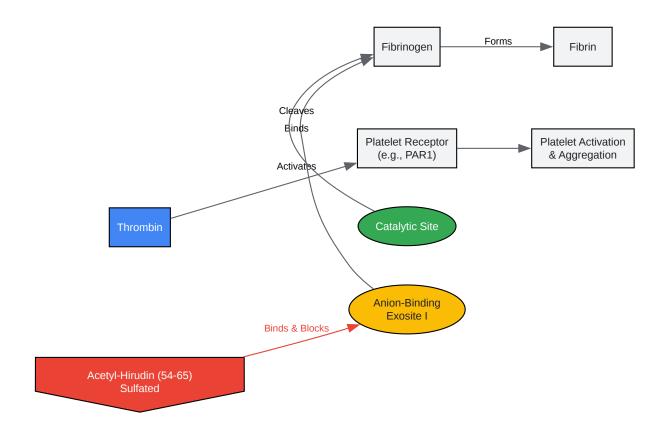
Procedure:



- Preparation of Platelet-Rich Plasma (PRP): a. Draw whole blood into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.
- Platelet Aggregation Assay: a. Adjust the platelet count in the PRP if necessary (typically to 2.5 x 10^8 platelets/mL). b. Set the aggregometer baseline with PRP (0% aggregation) and the endpoint with PPP (100% aggregation). c. Pipette 450 μL of PRP into a siliconized glass cuvette with a stir bar and place it in the aggregometer at 37°C. d. Add 50 μL of the desired concentration of **Acetyl-Hirudin (54-65) sulfated** or buffer (for control) and incubate for 3-5 minutes while stirring. e. Initiate platelet aggregation by adding a specific concentration of thrombin (e.g., to a final concentration of 0.25 U/mL). f. Record the change in light transmission for at least 5 minutes.
- Data Analysis: a. Determine the maximum percentage of platelet aggregation for each concentration of Acetyl-Hirudin (54-65) sulfated. b. Calculate the percentage inhibition of aggregation relative to the control (no inhibitor). c. Plot the percentage inhibition against the concentration of Acetyl-Hirudin (54-65) sulfated to determine the IC50 value (the concentration that causes 50% inhibition).[1]

Visualizations

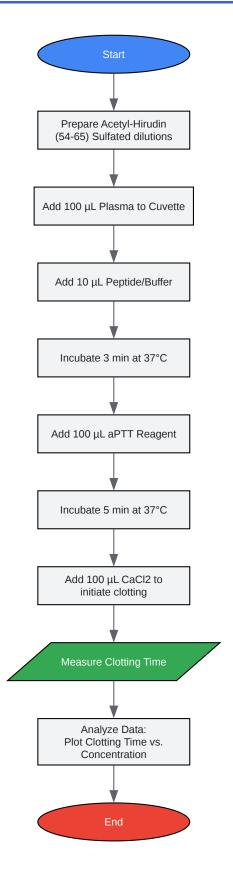




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Caption: Mechanism of Action of Acetyl-Hirudin (54-65) Sulfated.





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Caption: Experimental Workflow for aPTT Assay.



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References

- 1. Inhibition of coagulation and thrombin-induced platelet activities by a synthetic dodecapeptide modeled on the carboxy-terminus of hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
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